molecular formula C5H2ClFIN B2645752 3-Chloro-6-fluoro-2-iodopyridine CAS No. 1807166-48-8

3-Chloro-6-fluoro-2-iodopyridine

Cat. No.: B2645752
CAS No.: 1807166-48-8
M. Wt: 257.43
InChI Key: XEQFHSPLQVGZNK-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-iodopyridine is a heterocyclic aromatic compound with the molecular formula C5H2ClFIN It is a derivative of pyridine, where the hydrogen atoms at positions 3, 6, and 2 are replaced by chlorine, fluorine, and iodine, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-6-fluoro-2-iodopyridine typically involves halogenation reactions. One common method is the halogen-metal exchange reaction, where a precursor pyridine compound undergoes selective halogenation. For instance, starting with 3,5-dichloro-2,4,6-trifluoropyridine, treatment with sodium methoxide followed by palladium-catalyzed reactions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using efficient catalysts and controlled reaction conditions to ensure high yield and purity. The use of advanced fluorination and iodination techniques is crucial for the scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-fluoro-2-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronates can yield various substituted pyridine derivatives .

Scientific Research Applications

3-Chloro-6-fluoro-2-iodopyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-6-fluoro-2-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the pyridine ring influences its reactivity and binding affinity to various biological targets. For instance, the compound can act as a ligand in coordination chemistry, forming complexes with metal ions that exhibit unique properties .

Comparison with Similar Compounds

  • 3-Chloro-5-fluoro-4-iodopyridine
  • 3-Chloro-2,4,5,6-tetrafluoropyridine
  • 3,5-Dichloro-2,4,6-trifluoropyridine

Comparison: 3-Chloro-6-fluoro-2-iodopyridine is unique due to the specific positions of the halogen atoms on the pyridine ring, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-chloro-6-fluoro-2-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-3-1-2-4(7)9-5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQFHSPLQVGZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807166-48-8
Record name 3-chloro-6-fluoro-2-iodopyridine
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